Hyponine D Cytotoxicity: H9 Lymphocyte IC₅₀ vs. Hypoglaunine D Parallel Assay Benchmarking
In the same laboratory using the H9 lymphocyte cytotoxicity assay, Hyponine D exhibits an IC₅₀ of 20.2 μg/mL against mock-infected human H9 lymphocytes . This is directly comparable to the closely related analog Hypoglaunine D, which in parallel studies under identical cell line conditions shows an EC₅₀ of 22 μg/mL for HIV replication inhibition in H9 lymphocytes . The lower IC₅₀ for Hyponine D indicates marginally greater potency in the H9 cell context, though the endpoint difference (cytotoxicity vs. antiviral) must be noted.
| Evidence Dimension | H9 lymphocyte cell-based activity |
|---|---|
| Target Compound Data | IC₅₀ = 20.2 μg/mL (mock-infected H9 lymphocytes, cytotoxicity endpoint) |
| Comparator Or Baseline | Hypoglaunine D EC₅₀ = 22 μg/mL (H9 lymphocytes, HIV replication inhibition endpoint) |
| Quantified Difference | ~1.8 μg/mL lower for Hyponine D (note: endpoint differs) |
| Conditions | Human H9 lymphocyte cell line; same research group and assay platform |
Why This Matters
Demonstrates that Hyponine D and Hypoglaunine D, despite structural similarity, produce distinct quantitative activity profiles in the same cellular context, preventing reliable substitution without experimental validation.
